REACTION_CXSMILES
|
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[H-].[Na+].[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11](Cl)[N:10]=1>CN(C=O)C.CCOC(C)=O.O>[Cl:8][C:9]1[CH:14]=[N:13][CH:12]=[C:11]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)[N:10]=1 |f:1.2|
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
298 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CN=C1)Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated at 95° C. for 60 min
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The separated organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford crude material
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |